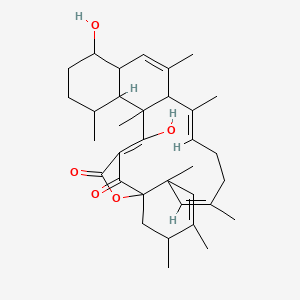

Tetromycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H46O5 |

|---|---|

Poids moléculaire |

534.7 g/mol |

Nom IUPAC |

(7Z,11Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11-,29-26- |

Clé InChI |

DACFQDZSKBTCCU-OQQKHEHPSA-N |

SMILES isomérique |

CC1CCC(C2C1C/3(C(/C(=C\CC/C(=C\C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |

SMILES canonique |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B, a natural product belonging to the tetronic acid class of compounds, has demonstrated notable biological activity, including efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[1] Contrary to what its name might suggest, the primary mechanism of action of this compound is not related to the inhibition of protein synthesis characteristic of tetracycline antibiotics. Instead, current research points towards its function as a potent inhibitor of cysteine proteases. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, including available quantitative data, detailed experimental protocols for relevant assays, and visual representations of its mode of action and associated experimental workflows.

Introduction

This compound is a structurally unique antibiotic with the chemical formula C₃₄H₄₆O₅.[1] Its classification as a tetronic acid derivative places it in a diverse family of natural products known for a wide array of biological activities, including antibiotic, antiviral, and enzyme inhibitory effects.[2][3][4] A key reported activity of this compound is its effectiveness against MRSA, a significant challenge in clinical settings due to its resistance to multiple antibiotics.[1] This guide delves into the specifics of its action, focusing on its role as a cysteine protease inhibitor.

Core Mechanism of Action: Cysteine Protease Inhibition

The principal mechanism of action of this compound is the inhibition of cysteine proteases.[5] Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes in both eukaryotes and prokaryotes. By inhibiting these enzymes, this compound can disrupt essential cellular functions.

Quantitative Data on Enzyme Inhibition and Biological Activity

The inhibitory activity of this compound has been quantified against several cysteine proteases, and its biological effects have been measured in terms of inhibitory concentrations. This data is summarized in the table below.

| Target Enzyme/Organism | Assay Type | Value | Units | Reference |

| Rhodesain | Kᵢ | 0.62 | µM | [5] |

| Falcipain-2 | Kᵢ | 1.42 | µM | [5] |

| Cathepsin L | Kᵢ | 32.5 | µM | [5] |

| Cathepsin B | Kᵢ | 1.59 | µM | [5] |

| Trypanosoma brucei | IC₅₀ | 30.87 | µM | [5] |

| HEK293T kidney cells | IC₅₀ | 71.77 | µM | [5] |

| J774.1 macrophages | IC₅₀ | 20.2 | µM | [5] |

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.

Hypothesized Mechanism of Action Against MRSA

While the direct molecular target of this compound in MRSA has not been definitively identified, its efficacy against this pathogen can be hypothesized based on its known activity as a cysteine protease inhibitor. MRSA, like other bacteria, relies on proteases for various functions, including virulence, nutrient acquisition, and host-pathogen interactions.[6][7] It is plausible that this compound targets one or more essential cysteine proteases in S. aureus, leading to the disruption of these critical processes and ultimately inhibiting bacterial growth.

dot

Caption: Hypothesized mechanism of this compound against MRSA.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and similar compounds, detailed protocols for key experimental assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9][10][11][12]

Materials:

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

MRSA strain (e.g., ATCC 43300)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of MRSA into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Serial Dilutions of this compound:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to create a range of concentrations.

-

-

Inoculation:

-

Add an equal volume of the bacterial inoculum to each well containing the serially diluted this compound.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

-

dot

References

- 1. scbt.com [scbt.com]

- 2. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Tetronic acid?_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

Tetromycin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a structurally unique tetronic acid-based antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development. Detailed methodologies for key experiments are provided, and quantitative data are summarized for comparative analysis.

Introduction

This compound belongs to a class of antibiotics characterized by a tetronic acid moiety. It is structurally related to other notable compounds such as kijanimicin, chlorothricin, and versipelostatin.[1] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel chemical scaffolds, and this compound represents a promising candidate for further investigation due to its potent antibacterial properties.

Discovery of this compound

This compound was first described in a Japanese patent filed in 1996 by Takeuchi et al.[1] The producing organism was identified as a strain of Streptomyces. Further research has shown that this compound can be isolated from Streptomyces axinellae Pol001T, a bacterium cultivated from the Mediterranean sponge Axinella polypoides.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 180027-84-3 | [1][2] |

| Molecular Formula | C₃₄H₄₆O₅ | [1][2] |

| Molecular Weight | 534.7 g/mol | [1][2] |

| Appearance | Light tan solid | [1] |

| Purity | >95% (by HPLC) | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Moderate water solubility. | [1] |

| Storage | -20°C | [1] |

Isolation and Purification of this compound

The following is a generalized experimental protocol for the isolation and purification of this compound from a culture of Streptomyces sp. This protocol is based on common methods for isolating secondary metabolites from actinomycetes.

Fermentation

A seed culture of Streptomyces sp. is prepared by inoculating a suitable liquid medium and incubating with shaking at 25-30°C. This seed culture is then used to inoculate a larger production culture, which is fermented under aerobic conditions for several days.

Extraction

After fermentation, the culture broth is separated from the mycelial biomass by centrifugation or filtration. The bioactive compound, this compound, is then extracted from the supernatant and/or the mycelial cake using an organic solvent such as ethyl acetate or butanol.

Purification

The crude extract is concentrated under reduced pressure. Purification is typically achieved through a series of chromatographic techniques. A common workflow involves initial fractionation by silica gel chromatography, followed by further purification using techniques like Sephadex gel filtration and high-performance liquid chromatography (HPLC).

A diagram illustrating the general workflow for the isolation and purification of this compound is provided below.

References

In-Depth Technical Guide: Tetromycin B (C34H46O5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetromycin B, a tetronic acid-containing natural product. It details the compound's physicochemical properties, biological activity, mechanism of action, and relevant experimental methodologies based on available scientific literature.

Executive Summary

This compound is a polycyclic tetronic acid derivative with the molecular formula C34H46O5. Originally isolated from the marine sponge-associated actinomycete Streptomyces axinellae, it has demonstrated notable biological activity as an inhibitor of cysteine proteases and exhibits antiparasitic properties. Its unique structure and targeted enzymatic inhibition make it a compound of interest for further investigation in drug discovery, particularly in the fields of infectious diseases and potentially other pathologies involving cysteine protease dysregulation.

Physicochemical Properties

This compound is characterized by a complex polycyclic structure featuring a tetronic acid moiety. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C34H46O5 | [1][2] |

| Molecular Weight | 534.7 g/mol | [1] |

| CAS Number | 180027-84-3 | [1] |

| Purity | >99% (As commercially available) | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |

| Class | Tetronic Acid Antibiotic | [1] |

Biological Activity and Mechanism of Action

The primary mechanism of action identified for this compound is the inhibition of cysteine proteases.[2] It has been shown to inhibit several cathepsin L-like proteases in a time-dependent manner.[3][4] These enzymes are crucial in the life cycle of various parasites and are also involved in numerous physiological and pathological processes in humans, including immune response and cancer progression.

The inhibitory activity of this compound against key parasitic and human cysteine proteases highlights its therapeutic potential. Furthermore, it has demonstrated activity against the protozoan parasite Trypanosoma brucei, the causative agent of African sleeping sickness.[2][3]

Cysteine Protease Inhibition

The inhibitory potency of this compound has been quantified against several parasitic and human cysteine proteases. The inhibition constant (Ki) values are presented below.

| Target Protease | Ki (μM) | Source |

| Rhodesain | 0.62 | [2] |

| Falcipain-2 | 1.42 | [2] |

| Cathepsin L | 32.5 | [2] |

| Cathepsin B | 1.59 | [2] |

Antiparasitic and Cytotoxic Activity

This compound exhibits significant activity against T. brucei and shows cytotoxicity against mammalian cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the following table.

| Cell Line / Organism | IC50 (μM) | Source |

| Trypanosoma brucei | 30.87 | [2] |

| HEK293T (Kidney Cells) | 71.77 | [2] |

| J774.1 (Macrophages) | 20.2 | [2] |

Proposed Mechanism of Action Pathway

This compound acts by inhibiting cysteine proteases, such as cathepsins, which are critical for various pathogenic processes. The following diagram illustrates the logical intervention point of this compound in a generalized cysteine protease pathway.

Caption: Generalized pathway of cysteine protease inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, as adapted from the primary literature.[3]

Isolation and Purification Workflow

This compound was isolated from the marine sponge-associated bacterium Streptomyces axinellae Pol001T. The general workflow is depicted below.

Caption: Workflow for the isolation of this compound from bacterial culture.

Protocol Details:

-

Fermentation: Streptomyces axinellae Pol001T is cultured in a suitable liquid medium on a large scale to promote the production of secondary metabolites.

-

Extraction: The culture broth is exhaustively extracted with an organic solvent such as ethyl acetate to partition the metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase and a solvent gradient (e.g., water/acetonitrile) to separate the components.

-

Final Purification: Fractions containing this compound are pooled and subjected to further rounds of semi-preparative or analytical HPLC until the desired purity (>99%) is achieved. Structure is confirmed by NMR spectroscopy and HRESIMS analysis.[3]

Cysteine Protease Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against target cysteine proteases.

Materials:

-

Recombinant cysteine proteases (e.g., rhodesain, cathepsin L, cathepsin B).

-

Fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC for cathepsins).

-

Assay Buffer: Typically a buffer such as sodium acetate with DTT and EDTA, pH adjusted for optimal enzyme activity.

-

This compound stock solution in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Methodology:

-

Enzyme Activation: The protease is pre-incubated in the assay buffer to ensure full activation.

-

Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the activated enzyme for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Kinetic Measurement: The increase in fluorescence, corresponding to substrate cleavage, is monitored kinetically over time using a plate reader.

-

Data Analysis: Reaction rates (slopes of fluorescence vs. time) are calculated. The Ki values for time-dependent inhibitors are determined by plotting the apparent second-order rate constant (k_obs/[I]) against the inhibitor concentration.

Anti-trypanosomal and Cytotoxicity Assay Workflow

Objective: To determine the IC50 values of this compound against T. brucei and mammalian cell lines.

Caption: General workflow for determining IC50 values in cell-based assays.

Methodology:

-

Cell Seeding: T. brucei, HEK293T, or J774.1 cells are seeded into 96-well plates at an appropriate density.

-

Compound Addition: A serial dilution of this compound (typically in DMSO, then diluted in media) is added to the wells. Control wells receive vehicle only.

-

Incubation: Plates are incubated for 48 to 72 hours under standard culture conditions.

-

Viability Assessment: A viability indicator, such as Resazurin, is added to each well. Viable cells metabolize Resazurin into the fluorescent product Resorufin.

-

Measurement: Fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Conclusion and Future Directions

This compound is a bioactive natural product with a demonstrated ability to inhibit cysteine proteases and the growth of the parasite Trypanosoma brucei. The available data suggests it could serve as a valuable chemical scaffold for the development of new antiparasitic agents. Further research is warranted to explore its full therapeutic potential, including:

-

Total Synthesis: Development of a total synthesis route would enable the production of analogues for structure-activity relationship (SAR) studies.

-

Selectivity Profiling: A broader screening against a panel of human proteases is needed to assess its selectivity and potential for off-target effects.

-

In Vivo Efficacy: Preclinical studies in animal models of trypanosomiasis are required to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.

-

Mechanism of Resistance: Investigating potential resistance mechanisms in parasites would be crucial for its long-term development as a therapeutic agent.

References

- 1. Biological and Chemical Diversity of Marine Sponge-Derived Microorganisms over the Last Two Decades from 1998 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciprofiles.com [sciprofiles.com]

- 3. mdpi.com [mdpi.com]

- 4. Biologically active compounds from marine organisms in the strategies for combating coronaviruses [aimspress.com]

A Technical Guide to the Bioactivity of Tetracycline Antibiotics

This technical guide provides an in-depth overview of the initial studies on the bioactivity of the tetracycline class of antibiotics, with a focus on their antimicrobial, antifungal, and anticancer properties. The information is intended for researchers, scientists, and drug development professionals. Given the limited specific information on "Tetromycin B," this document focuses on the well-documented bioactivities of the broader tetracycline family.

Antimicrobial Activity

Tetracyclines are broad-spectrum antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae.[1][2][3][4] Their primary mechanism of action is the inhibition of bacterial protein synthesis.

Mechanism of Action:

Tetracyclines passively diffuse through porin channels in the bacterial outer membrane.[2][3] Once inside the cytoplasm, they reversibly bind to the 30S ribosomal subunit.[1][2][5][6] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[1][2][5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[2][5]

Resistance Mechanisms:

Bacterial resistance to tetracyclines is a growing concern and primarily occurs through two mechanisms:

-

Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target.[1]

-

Ribosomal Protection: Some bacteria produce proteins that can bind to the ribosome and dislodge tetracycline, allowing protein synthesis to continue even in the presence of the antibiotic.[1]

Synergistic Effects:

Studies have shown that tetracycline can act synergistically with other antimicrobial agents against multidrug-resistant (MDR) Gram-negative bacteria. For instance, combinations of tetracycline with ampicillin, cloxacillin, erythromycin, chloramphenicol, kanamycin, and streptomycin have demonstrated synergistic effects, suggesting a potential strategy to overcome resistance.[7]

Quantitative Data on Antimicrobial Activity:

While specific MIC values for a wide range of bacteria are extensive and beyond the scope of this guide, the following table summarizes the general spectrum of activity.

| Bacterial Group | General Susceptibility to Tetracyclines | Examples of Susceptible Genera/Species |

| Gram-positive Bacteria | Moderately to highly susceptible | Staphylococcus, Streptococcus |

| Gram-negative Bacteria | Susceptible, but resistance is common | Neisseria, Haemophilus, Escherichia coli (some strains) |

| Atypical Bacteria | Highly susceptible | Chlamydia, Mycoplasma, Rickettsia |

| Spirochetes | Susceptible | Borrelia burgdorferi (Lyme disease) |

Experimental Protocols:

-

Minimal Inhibitory Concentration (MIC) Assay: The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is typically determined using broth microdilution or agar dilution methods according to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Synergy Testing: The synergistic effect of tetracycline with other antibiotics can be evaluated using the checkerboard method to determine the fractional inhibitory concentration (FIC) index. An FIC index of ≤0.5 is generally considered synergistic.[7]

Diagram of Antimicrobial Mechanism of Action:

References

- 1. Tetracycline - Wikipedia [en.wikipedia.org]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tetracycline improved the efficiency of other antimicrobials against Gram-negative multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Tetromycin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, a polyene macrolide antibiotic, exhibits significant antifungal activity. Its complex structure originates from a type I polyketide synthase (PKS) pathway, followed by a series of post-PKS modifications. Understanding the intricate enzymatic steps in the biosynthesis of this compound is crucial for endeavors in synthetic biology and the generation of novel, more potent antifungal agents. This guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on the key enzymatic transformations, relevant quantitative data, and detailed experimental protocols.

The Tetromycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster identified in Streptomyces hygrospinosus var. beijingensis.[1] This cluster encodes a modular type I PKS system responsible for assembling the polyketide backbone, as well as the enzymes required for subsequent tailoring reactions that ultimately yield the final active compound.

Core Biosynthetic Pathway

The biosynthesis of this compound can be broadly divided into two main stages:

-

Polyketide Chain Assembly: The carbon skeleton of Tetromycin is synthesized by a type I PKS. This large, multi-domain enzymatic complex catalyzes the sequential condensation of small carboxylic acid units, typically acetate and propionate, to form a long polyketide chain. The specific sequence and number of these extender units are dictated by the modular organization of the PKS.

-

Post-PKS Modifications: Following the synthesis and release of the polyketide chain, it undergoes a series of enzymatic modifications, including cyclization, oxidation, and hydroxylation. A critical final step in the formation of this compound is a specific hydroxylation reaction that distinguishes it from its precursor, Tetromycin A.

The terminal step in the biosynthesis of this compound is the conversion of Tetromycin A. This reaction is catalyzed by the cytochrome P450 monooxygenase, TetrK.[1] This enzyme introduces a hydroxyl group onto the polyol region of Tetromycin A, a modification that is essential for its full biological activity.

Quantitative Data

The available quantitative data for the biosynthesis of this compound is primarily focused on the enzymatic kinetics of the terminal hydroxylation step catalyzed by TetrK.

| Enzyme | Substrate | Product | Km | Vmax | Inhibition | Reference |

| TetrK | Tetramycin A | This compound | N/A | N/A | No substrate or product inhibition was observed. | [1] |

Note: Specific Km and Vmax values for the TetrK-catalyzed reaction have not been reported in the available literature. The kinetic studies performed indicated a lack of inhibition by either the substrate (Tetramycin A) or the product (this compound).[1]

Experimental Protocols

This section details the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.

Gene Inactivation of tetrK in Streptomyces hygrospinosus

This protocol describes the generation of a tetrK-deletion mutant to confirm its role in this compound biosynthesis.

a. Construction of the Gene Replacement Plasmid:

- The upstream and downstream flanking regions of the tetrK gene are amplified from the genomic DNA of S. hygrospinosus using high-fidelity PCR.

- An apramycin resistance cassette (aac(3)IV) is also amplified.

- The three fragments (upstream flank, apramycin resistance cassette, and downstream flank) are cloned into a suitable E. coli-Streptomyces shuttle vector (e.g., pOJ260) using standard molecular cloning techniques (restriction digestion and ligation, or Gibson assembly).

- The resulting plasmid is verified by restriction analysis and DNA sequencing.

b. Intergeneric Conjugation:

- The constructed gene replacement plasmid is transformed into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

- The E. coli donor strain is co-cultured with spores of S. hygrospinosus on a suitable agar medium (e.g., MS agar).

- Following incubation, the plates are overlaid with an apramycin solution to select for exconjugants that have integrated the plasmid into their genome.

c. Screening for Double-Crossover Mutants:

- Apramycin-resistant colonies are patched onto a medium containing the appropriate antibiotic for the shuttle vector backbone (e.g., thiostrepton for pOJ260-derived vectors) to identify colonies that have undergone a double crossover event (apramycin-resistant, vector-sensitive).

- The desired gene deletion in the double-crossover mutants is confirmed by PCR analysis using primers flanking the tetrK gene and Southern blotting.

Heterologous Expression and Purification of TetrK in E. coli

This protocol outlines the production and purification of the TetrK enzyme for in vitro characterization.

a. Construction of the Expression Plasmid:

- The coding sequence of the tetrK gene is amplified from the genomic DNA of S. hygrospinosus.

- The PCR product is cloned into a suitable E. coli expression vector (e.g., pET-28a(+)) that allows for the production of an N-terminal His6-tagged fusion protein.

- The construct is verified by DNA sequencing.

b. Protein Expression:

- The expression plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

- The culture is grown at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance the production of soluble protein.

c. Protein Purification:

- The cells are harvested by centrifugation and resuspended in a lysis buffer containing a high concentration of salt, a detergent, and a protease inhibitor cocktail.

- The cells are lysed by sonication or high-pressure homogenization.

- The cell lysate is clarified by centrifugation.

- The supernatant containing the soluble His6-TetrK is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

- The His6-TetrK protein is eluted from the column using a buffer with a high concentration of imidazole.

- The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for TetrK Activity

This protocol describes the in vitro reaction to demonstrate the conversion of Tetromycin A to this compound by the purified TetrK enzyme.

a. Reaction Mixture:

- A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the purified His6-TetrK enzyme, the substrate Tetramycin A, and a cofactor regenerating system for the P450 enzyme (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

b. Reaction Conditions:

- The reaction is initiated by the addition of the enzyme or the substrate.

- The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.

- A control reaction without the enzyme is run in parallel.

c. Product Analysis:

- The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

- The organic layer is separated, dried, and redissolved in a suitable solvent for analysis.

- The conversion of Tetromycin A to this compound is analyzed by High-Performance Liquid Chromatography (HPLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for TetrK Characterization

References

Unraveling the Spectroscopic Identity of Tetromycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data of Tetromycin B, a distinct antibiotic compound. Initial investigations often conflate this compound with the widely studied tetracycline antibiotics. However, it is crucial to establish from the outset that this compound (CAS 180027-84-3) is a unique chemical entity, structurally different from Tetracycline (CAS 60-54-8).[1] this compound is characterized as a tetronic acid-structured antibiotic, distinguishing it from the four-ring polyketide structure of tetracyclines.[1]

Despite extensive searches of publicly available scientific databases and literature, specific, experimentally derived Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound remains elusive. The original publications detailing the isolation and complete structure elucidation, which would typically contain this spectroscopic information, could not be retrieved through standard search methodologies. This suggests the data may reside in specialized, proprietary databases or in older, non-digitized scientific journals.

This guide, therefore, serves to clarify the distinct nature of this compound and to provide a framework for the type of spectroscopic analysis that would be conducted for its characterization, drawing parallels with established methodologies for similar natural products.

I. Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 180027-84-3 | [1][2] |

| Molecular Formula | C₃₄H₄₆O₅ | [2] |

| Molecular Weight | 534.7 g/mol | [2] |

| Description | An unusual tetronic acid structured antibiotic | [1] |

Table 1: Physicochemical Properties of this compound.

II. Anticipated Spectroscopic Characterization

While the specific data is not available, a standard approach to the structural elucidation of a novel natural product like this compound would involve a suite of spectroscopic techniques.

A. Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) would be essential for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) would likely be employed to generate ions for mass analysis. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide critical information about the connectivity of the molecule's substructures.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments would be required to fully elucidate the complex structure of this compound.

-

¹H NMR: Would reveal the number and types of protons, their chemical environments, and their scalar couplings, providing information on the connectivity of hydrogen atoms within the molecule.

-

¹³C NMR: Would identify the number and types of carbon atoms (e.g., sp², sp³, carbonyls).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings and trace out spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

-

III. Experimental Protocols: A Generalized Approach

Detailed experimental protocols are contingent on the specific instrumentation and the physicochemical properties of the purified compound. However, generalized workflows for NMR and MS analysis of a natural product isolate can be outlined.

A. Generalized Workflow for NMR Analysis

Caption: Generalized workflow for NMR-based structure elucidation of a natural product.

B. Generalized Workflow for Mass Spectrometry Analysis

Caption: Generalized workflow for MS-based structural analysis of a natural product.

IV. Conclusion

This compound is a unique antibiotic whose detailed spectroscopic characterization is not currently available in the public domain. This guide has aimed to clarify its distinct identity and present the standard methodologies that would be employed for its structural elucidation. For researchers and drug development professionals, obtaining a purified sample of this compound and performing the suite of NMR and MS experiments outlined herein would be the necessary next step to fully characterize this potentially valuable molecule. The workflows provided serve as a roadmap for such an endeavor. Further investigation into historical or specialized chemical databases may yet uncover the original research that would contain this critical data.

References

Methodological & Application

Application Notes and Protocols: Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide natural product belonging to the tetronic acid class of antibiotics. It exhibits notable biological activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and inhibitory effects on various proteases. This document provides an overview of this compound, its physicochemical properties, and detailed protocols for its isolation from the producing organism, Streptomyces axinellae. Furthermore, a proposed, though not yet experimentally validated, synthetic workflow is presented to guide future research into the total synthesis of this complex molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1 for easy reference.

| Property | Value | Reference |

| CAS Number | 180027-84-3 | [1] |

| Molecular Formula | C₃₄H₄₆O₅ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| Appearance | Solid | - |

| Purity | >99% (commercially available) | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | - |

Biological Activity

This compound has demonstrated a range of biological activities, making it a molecule of interest for drug discovery and development. It is known to be an unusual tetronic acid-structured antibiotic with efficacy against MRSA[1]. Additionally, it has been shown to be a cysteine protease inhibitor with Ki values in the micromolar range for rhodesain, falcipain-2, cathepsin L, and cathepsin B. It also inhibits the growth of T. brucei in vitro and shows cytotoxicity to HEK29T kidney cells and J774.1 macrophages.

Isolation of this compound from Streptomyces axinellae

This compound is a natural product that can be isolated from the fermentation broth of Streptomyces axinellae. The following protocol is a general guideline based on standard methods for the isolation of natural products from actinomycetes.

1. Fermentation:

-

Inoculate a seed culture of Streptomyces axinellae in a suitable liquid medium (e.g., ISP2 broth).

-

Incubate at 28-30 °C with shaking (200-250 rpm) for 2-3 days.

-

Use the seed culture to inoculate a larger production culture.

-

Ferment for 5-7 days under the same conditions.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate or butanol.

-

Extract the mycelium with acetone or methanol to recover intracellular metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Further purify the fractions containing this compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Proposed Total Synthesis of this compound (Hypothetical)

While a detailed, validated total synthesis of this compound has not been published, a plausible synthetic strategy can be envisioned based on the synthesis of other complex tetronic acid spiroketals. The following is a conceptual workflow for a convergent synthesis.

Retrosynthetic Analysis:

A retrosynthetic analysis suggests that this compound could be disconnected into three main fragments: a tetronic acid moiety, a central polycyclic core, and a side chain.

Key Synthetic Steps (Proposed):

-

Synthesis of the Tetronic Acid Fragment: This could be achieved through various established methods for tetronic acid synthesis, potentially starting from a suitable β-keto ester.

-

Synthesis of the Central Polycyclic Core: This would likely be the most challenging part of the synthesis, involving stereoselective construction of multiple chiral centers. A possible approach could involve a Diels-Alder reaction to form a key cyclohexene intermediate, followed by a series of functional group manipulations and cyclizations.

-

Synthesis of the Side Chain: The side chain could be prepared separately and then coupled to the central core.

-

Fragment Coupling and Spiroketalization: The fragments would be coupled using standard C-C bond-forming reactions. The characteristic spiroketal moiety could be formed through an acid-catalyzed cyclization of a dihydroxy ketone precursor.

-

Final Functionalization and Deprotection: The final steps would involve any necessary functional group modifications and the removal of protecting groups to yield this compound.

Proposed Synthetic Workflow Diagram

Caption: A hypothetical convergent synthetic workflow for this compound.

Signaling Pathway Inhibition (Cysteine Proteases)

This compound acts as an inhibitor of several cysteine proteases. The general mechanism of cysteine protease activity involves a catalytic dyad (or triad) in the active site, typically comprising a cysteine and a histidine residue. The cysteine thiol is activated by the histidine to act as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. This compound likely inhibits this process by binding to the active site of the enzyme, preventing the substrate from binding and/or interfering with the catalytic mechanism.

Caption: Inhibition of the cysteine protease catalytic cycle by this compound.

Conclusion

This compound is a promising natural product with significant biological activities. While its total synthesis remains an open challenge, the protocols for its isolation and the proposed synthetic strategies outlined in this document provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. Further investigation into the synthesis and biological mechanism of action of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for Laboratory-Scale Production of Tetromycin B

Introduction

Tetromycin B is a tetronate antibiotic with a characteristic tetronic acid moiety. While specific details on its biosynthesis and laboratory-scale production are scarce, general methodologies for the cultivation of the producing organism, Streptomyces sp. MK67-CF9, and the purification of similar antibiotics can be adapted. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale production of this compound, including protocols for fermentation and purification, as well as visualizations of the experimental workflow and a putative biosynthetic pathway.

Producing Microorganism

The producing organism for a group of related tetromycins (C1-C5) has been identified as Streptomyces sp. MK67-CF9[1]. It is presumed that this compound is also produced by this or a closely related strain. Standard laboratory practices for the maintenance and cultivation of Streptomyces species should be followed.

Experimental Protocols

1. Culture Media and Inoculum Preparation

Successful fermentation begins with the preparation of a healthy inoculum. The following media compositions are suggested for the growth of Streptomyces sp. MK67-CF9.

Table 1: Media Composition for Streptomyces sp. MK67-CF9

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | 20 | - |

| Soybean Meal | 10 | 15 |

| Yeast Extract | 5 | 5 |

| Peptone | 5 | - |

| NaCl | 3 | 3 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 2 | 2 |

| Distilled Water | to 1 L | to 1 L |

| pH | 7.0 - 7.2 | 7.0 - 7.2 |

Protocol for Inoculum Preparation:

-

Prepare the seed medium according to the composition in Table 1.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

Aseptically inoculate the sterilized seed medium with a loopful of spores or a mycelial suspension of Streptomyces sp. MK67-CF9 from a stock culture.

-

Incubate the seed culture in a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours.

-

Aseptically transfer a 5-10% (v/v) of the seed culture to the production medium.

2. Fermentation

The production of this compound is achieved through submerged fermentation under aerobic conditions. A patent for related tetromycins suggests a fermentation temperature of approximately 25°C with aerobic shaking[1].

Table 2: Fermentation Parameters for this compound Production

| Parameter | Recommended Range |

| Temperature | 25 - 30°C |

| pH | 6.8 - 7.5 |

| Agitation | 200 - 250 rpm |

| Aeration | 1 - 1.5 vvm (if using a bioreactor) |

| Incubation Time | 5 - 7 days |

Protocol for Fermentation:

-

Prepare the production medium as detailed in Table 1 and sterilize by autoclaving.

-

Inoculate the production medium with the prepared seed culture.

-

Incubate the fermentation culture under the conditions specified in Table 2.

-

Monitor the fermentation process by periodically measuring pH, cell growth (e.g., dry cell weight), and antibiotic production (e.g., by HPLC analysis of the broth extract).

3. Extraction and Purification

A general method for the extraction of related tetromycins involves solvent extraction and gel filtration[1]. The following is a representative protocol that may be adapted for this compound.

Protocol for Extraction and Purification:

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Extraction:

-

Adjust the pH of the supernatant to 3.0-4.0 with a suitable acid (e.g., HCl).

-

Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction 2-3 times.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Gel Filtration Chromatography: Pool the fractions containing this compound and further purify them using a gel filtration column (e.g., Sephadex LH-20) with a suitable solvent system (e.g., methanol) to remove impurities based on size.

-

Preparative HPLC: For final purification, use a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Tetromycin B for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide array of conventional antibiotics. The urgent need for novel therapeutic agents has spurred research into new chemical entities with potent anti-MRSA activity. Tetromycin B, a distinctive antibiotic with a tetronic acid structure, has emerged as a compound of interest, demonstrating pronounced activity against both antibiotic-susceptible and resistant Gram-positive bacteria, including MRSA.[1]

These application notes provide a comprehensive overview of the available data on this compound and furnish detailed protocols for its evaluation as a potential anti-MRSA agent. Given the limited publicly available data on this compound, this document combines specific findings on the compound with established, standardized protocols for antimicrobial drug discovery and development.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 180027-84-3[1][2] |

| Molecular Formula | C₃₄H₄₆O₅[1][2] |

| Molecular Weight | 534.7 g/mol [1][2] |

| Structure | Tetronic Acid[1] |

| Source | Streptomyces sp.[1] |

| Appearance | Light tan solid[1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Moderate water solubility.[1] |

In Vitro Efficacy of this compound

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of MRSA strains are not widely published, it is reported to have "pronounced activity" against MRSA.[1] For illustrative purposes, the following table demonstrates how MIC data for this compound could be presented.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound against S. aureus Strains

| Strain ID | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |

| ATCC 43300 | HA-MRSA | [Data Point] | 1 | >256 |

| USA300 (NRS384) | CA-MRSA | [Data Point] | 0.5 | >256 |

| NCTC 10442 | MRSA | [Data Point] | 1 | >256 |

| Mu50 (ATCC 700699) | VISA | [Data Point] | 8 | >256 |

| ATCC 29213 | S. aureus (QC) | [Data Point] | 1 | 0.25 |

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control. Data points are hypothetical and should be determined experimentally.

Cytotoxicity Profile

Preliminary cytotoxicity data for this compound has been reported.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| HEK293T | Human Embryonic Kidney | 71.77 |

| J774.1 | Murine Macrophage | 20.2 |

Data sourced from Cayman Chemical product information, citing unpublished data.

Experimental Protocols

The following are detailed, standardized protocols that can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

MRSA strains (e.g., ATCC 43300, USA300) and a quality control strain (S. aureus ATCC 29213)

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Incubator (35°C ± 2°C)

2. Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Antimicrobial Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a final volume of 50 µL per well. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.06 µg/mL).

-

Include a positive control well (CAMHB with no antibiotic) and a negative control well (uninoculated CAMHB) for each strain.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plates: Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.

-

Incubation: Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpretation:

-

Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

References

Application Notes and Protocols for In Vitro Efficacy of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Tetromycin B, a member of the tetracycline class of antibiotics. The described assays are fundamental for determining its antimicrobial and anticancer properties.

Section 1: Antimicrobial Efficacy

This compound, like other tetracyclines, is anticipated to exhibit bacteriostatic effects by inhibiting protein synthesis.[1][2][3] The following protocols are designed to quantify its activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6]

Experimental Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for serial dilutions.

-

Bacterial Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

-

Dilute this standardized suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[4][6]

-

-

Assay Plate Preparation:

-

Using a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution in CAMHB. Typically, this involves adding 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the starting this compound solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Wells 11 and 12 will serve as positive (bacterial growth without drug) and negative (broth sterility) controls, respectively.

-

Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.[6]

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[4][7]

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[4] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[5]

Data Presentation

Summarize the MIC values for this compound against various bacterial strains in a tabular format.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus | Positive | [Insert experimental value] |

| Escherichia coli | Negative | [Insert experimental value] |

| Pseudomonas aeruginosa | Negative | [Insert experimental value] |

| Bacillus cereus | Positive | [Insert experimental value] |

Experimental Workflow: MIC Assay

Section 2: Anticancer Efficacy

The anticancer potential of this compound can be evaluated through a series of in vitro assays designed to measure cytotoxicity, effects on cell proliferation, and the induction of apoptosis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][10]

Experimental Protocol

-

Cell Seeding:

-

Culture a cancerous cell line (e.g., HeLa, MCF-7) in complete medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Data Presentation

Present the IC₅₀ values of this compound on various cancer cell lines in a table.

| Cancer Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) |

| HeLa (Cervical Cancer) | 48 | [Insert experimental value] |

| MCF-7 (Breast Cancer) | 48 | [Insert experimental value] |

| A549 (Lung Cancer) | 48 | [Insert experimental value] |

Experimental Workflow: MTT Assay

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]

Experimental Protocol

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for an appropriate duration (e.g., 24 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Signaling Pathway: Induction of Apoptosis

References

- 1. Tetracycline - Wikipedia [en.wikipedia.org]

- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

Tetromycin B: Application Notes and Protocols for Antibacterial Spectrum Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a novel antibiotic characterized by its unusual tetronic acid structure. It has demonstrated notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen of concern in clinical settings. These application notes provide a framework for the analysis of the antibacterial spectrum of this compound, including detailed protocols for determining its inhibitory activity and assessing its cytotoxicity. The information is intended to guide researchers in the evaluation of this compound for potential therapeutic applications.

Data Presentation

Table 1: Antibacterial Spectrum of this compound (Hypothetical Data)

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 2 | 8 |

| Staphylococcus aureus (MRSA) | Gram-positive | 43300 | 4 | 16 |

| Enterococcus faecalis | Gram-positive | 29212 | 8 | >32 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 4 | 16 |

| Escherichia coli | Gram-negative | 25922 | >32 | >32 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | >32 | >32 |

| Klebsiella pneumoniae | Gram-negative | 700603 | >32 | >32 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines (Hypothetical Data)

| Cell Line | Cell Type | ATCC Number | IC₅₀ (µg/mL) |

| HEK293 | Human Embryonic Kidney | CRL-1573 | 50 |

| HepG2 | Human Hepatoma | HB-8065 | 75 |

| A549 | Human Lung Carcinoma | CCL-185 | >100 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (35°C ± 2°C)

Procedure:

-

Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of this compound: a. Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL down to 0.06 µg/mL. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the concentration of this compound that results in bacterial death.

Materials:

-

MIC plate from Protocol 1

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips and pipettor

Procedure:

-

Subculturing from MIC Wells: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot. b. Spot-plate the aliquot onto a TSA plate.

-

Incubation: a. Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

Reading the MBC: a. The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival). This is typically observed as no colony growth on the TSA plate.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on mammalian cell lines.

Materials:

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

-

Incubation: a. Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

-

MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. b. After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Caption: Workflow for antibacterial spectrum and cytotoxicity analysis.

Caption: Postulated mechanisms of action for this compound.

Application Notes and Protocols for Testing Tetromycin B in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of Tetromycin B, a novel tetracycline analog, for its potential anti-cancer properties. The protocols detailed below are designed to assess the cytotoxic, pro-apoptotic, and anti-metastatic effects of this compound on cancer cell lines.

Introduction

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] Recent research has revealed that some tetracycline derivatives also possess anti-cancer properties, including the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[3][4] These effects are often attributed to their ability to disrupt mitochondrial function and modulate key signaling pathways in cancer cells, such as mTOR, WNT/β-catenin, and PI3K/AKT.[3] Furthermore, some tetracyclines have been shown to enhance the immune system's ability to target and destroy cancer cells.[5][6]

This document outlines a series of standardized cell culture protocols to evaluate the efficacy of a novel tetracycline analog, this compound, as a potential anti-cancer agent.

Data Presentation

The following tables provide a structured summary of hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Positive Control) |

| MCF-7 | Breast Cancer | 25.8 | 1.2 |

| A549 | Lung Cancer | 32.5 | 2.5 |

| HeLa | Cervical Cancer | 18.2 | 0.8 |

| HCT116 | Colon Cancer | 45.1 | 3.1 |

Table 2: Apoptosis Induction by this compound in HeLa Cells (72h Treatment)

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| Vehicle Control | 0 | 2.1 | 1.5 | 96.4 |

| This compound | 10 | 15.3 | 5.2 | 79.5 |

| This compound | 20 | 35.8 | 12.7 | 51.5 |

| Staurosporine (Positive Control) | 1 | 45.2 | 18.9 | 35.9 |

Table 3: Inhibition of Cell Migration by this compound in A549 Cells (Wound Healing Assay)

| Treatment | Concentration (µM) | Wound Closure (%) at 24h |

| Vehicle Control | 0 | 95.2 |

| This compound | 10 | 68.5 |

| This compound | 20 | 42.1 |

| Cytochalasin D (Positive Control) | 1 | 10.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., Doxorubicin).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with different concentrations of this compound (e.g., based on the IC50 value) for 72 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells, which is a key aspect of metastasis. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[8]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete growth medium

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the cells with PBS to remove detached cells.

-

Replace the PBS with fresh medium containing different concentrations of this compound. Include a vehicle control and a positive control for migration inhibition (e.g., Cytochalasin D).

-

Capture images of the wound at 0 hours and 24 hours at the same position.

-

Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each treatment group.

Visualizations

Caption: Experimental workflow for testing this compound.

Caption: Potential signaling pathways affected by this compound.

Caption: Decision tree for evaluating this compound's potential.

References

- 1. Tetracycline - Wikipedia [en.wikipedia.org]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetracycline antibiotics: Potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiotics reveal a new way to fight cancer - ResOU [resou.osaka-u.ac.jp]